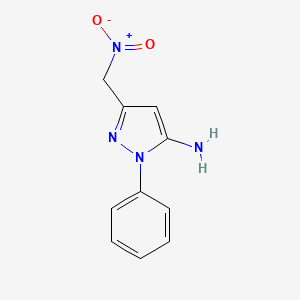
3-(Nitromethyl)-1-phenyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Nitromethyl)-1-phenyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of nitro compounds Nitro compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Nitromethyl)-1-phenyl-1H-pyrazol-5-amine can be achieved through several methods. One common approach involves the nitration of aromatic compounds. For example, the nitration of benzene derivatives can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures . Another method involves the reaction of alkyl halides with nitrite ions in suitable solvents such as dimethyl sulfoxide or dimethylformamide .
Industrial Production Methods
Industrial production of nitro compounds often involves large-scale nitration processes. These processes typically use nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure high yields and minimize the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Nitromethyl)-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, lithium aluminum hydride, and various electrophiles. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group yields an amine, while nitration of the aromatic ring can introduce additional nitro groups .
Applications De Recherche Scientifique
3-(Nitromethyl)-1-phenyl-1H-pyrazol-5-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(Nitromethyl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The specific pathways and targets depend on the compound’s structure and the context in which it is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitromethane: A simple nitro compound used in organic synthesis and as a fuel additive.
Nitrobenzene: An aromatic nitro compound used in the production of aniline and other chemicals.
2-Nitro-3-iodoindole: A nitro compound with potential biological activity.
Uniqueness
3-(Nitromethyl)-1-phenyl-1H-pyrazol-5-amine is unique due to its specific structure, which combines a nitro group with a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
86737-51-1 |
|---|---|
Formule moléculaire |
C10H10N4O2 |
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
5-(nitromethyl)-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C10H10N4O2/c11-10-6-8(7-13(15)16)12-14(10)9-4-2-1-3-5-9/h1-6H,7,11H2 |
Clé InChI |
QTLJKBJGONKCNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=CC(=N2)C[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



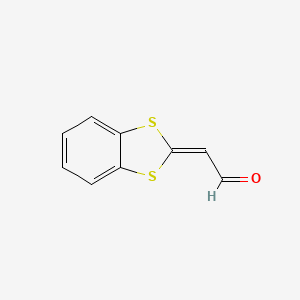

![[([1,1'-Biphenyl]-4-yl)methyl](trimethyl)silane](/img/structure/B14409979.png)
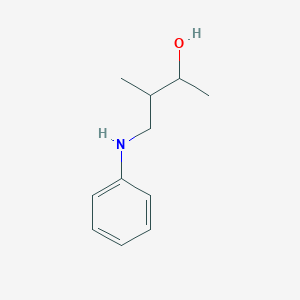



![4-[[8-(4-Carboxyanilino)-8-oxooctanoyl]amino]benzoic acid](/img/structure/B14409995.png)
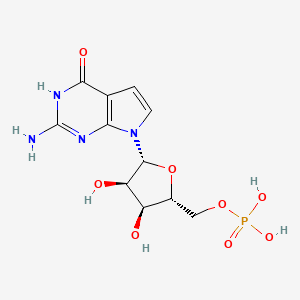

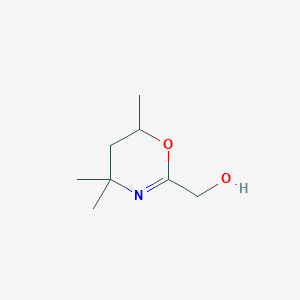

![1,1'-([1,1'-Binaphthalene]-8,8'-diyl)di(ethan-1-one)](/img/structure/B14410015.png)
